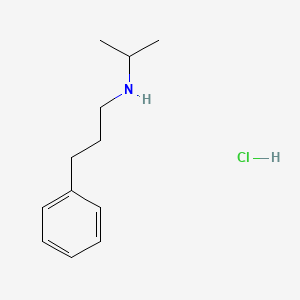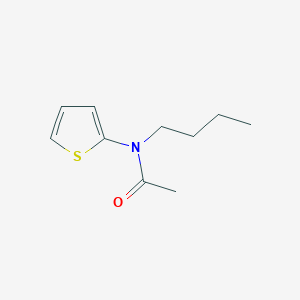
Diethoxybis(4-perfluorotolyl)silane
概要
説明
Diethoxybis(4-perfluorotolyl)silane is a chemical compound with the molecular formula C18H10F14O2Si and a molecular weight of 552.33 g/mol . This compound is characterized by the presence of two ethoxy groups and two 4-perfluorotolyl groups attached to a silicon atom. It is primarily used in research settings, particularly in the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxybis(4-perfluorotolyl)silane typically involves the reaction of 4-perfluorotolylsilane with ethoxy groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
化学反応の分析
Types of Reactions
Diethoxybis(4-perfluorotolyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
科学的研究の応用
Diethoxybis(4-perfluorotolyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Materials Science: The compound is used in the development of advanced materials, including coatings and polymers.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethoxybis(4-perfluorotolyl)silane involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in materials science, the compound can react with other monomers to form polymers with unique properties .
類似化合物との比較
Similar Compounds
Some compounds similar to Diethoxybis(4-perfluorotolyl)silane include:
- Diethoxydiphenylsilane
- Diethoxydimethylsilane
- Diethoxydiphenylsilane
Uniqueness
This compound is unique due to the presence of the 4-perfluorotolyl groups, which impart specific chemical and physical properties. These properties make it particularly useful in the synthesis of advanced materials and specialty chemicals .
特性
IUPAC Name |
diethoxy-bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F14O2Si/c1-3-33-35(34-4-2,15-11(23)7(19)5(17(27,28)29)8(20)12(15)24)16-13(25)9(21)6(18(30,31)32)10(22)14(16)26/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBYQCFUUXZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)


![4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3156874.png)







